molecular formula C12H16N2O B15275037 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL

1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL

Cat. No.: B15275037
M. Wt: 204.27 g/mol
InChI Key: UHXVDMSQBMNPGP-UHFFFAOYSA-N
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Description

1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may include the use of catalysts such as palladium(II) acetate and bidentate ligands under specific conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1H-indol-2-ylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C12H16N2O/c1-12(2,15)8-13-11-7-9-5-3-4-6-10(9)14-11/h3-7,13-15H,8H2,1-2H3

InChI Key

UHXVDMSQBMNPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC2=CC=CC=C2N1)O

Origin of Product

United States

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